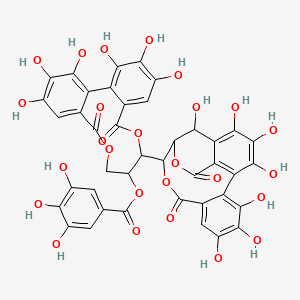

Casuarinin

描述

属性

CAS 编号 |

79786-01-9 |

|---|---|

分子式 |

C41H28O26 |

分子量 |

936.6 g/mol |

IUPAC 名称 |

[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32-,34-,35+,36+/m1/s1 |

InChI 键 |

MMQXBTULXAEKQE-LVFBLPLOSA-N |

规范 SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

其他CAS编号 |

81739-27-7 |

同义词 |

casuarinin |

产品来源 |

United States |

Foundational & Exploratory

Casuarinin: A Technical Guide to its Chemical Structure, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a member of the ellagitannin class of hydrolyzable tannins, is a polyphenolic compound found in various plant species, including Casuarina and Stachyurus species, Alnus sieboldiana, and the pericarp of pomegranates.[1] It is an isomer of casuarictin.[1] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and known mechanisms of action of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C41H28O26 and a molecular weight of 936.65 g/mol .[1][2] Its IUPAC name is 7-(1,2,3,12,13,14,15-heptahydroxy-5,10-dioxo-5,7,8,10-tetrahydro-4,7-methanodibenzo[f,h][1][2]dioxecin-8-yl)-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-5,8,9,11-tetrahydro-7H-dibenzo[g,i][1][3]dioxacycloundecin-8-yl 3,4,5-trihydroxybenzoate.[1] The complex structure features numerous hydroxyl groups, contributing to its antioxidant properties and ability to interact with biological macromolecules.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antifungal effects. A summary of the quantitative data associated with these activities is presented below.

| Biological Activity | Cell Line/Assay | IC50 / CC50 | Reference |

| Anticancer | MCF-7 (Breast Adenocarcinoma) | Not explicitly quantified in the provided search results. | [4] |

| Antifungal | Candida species | MIC values vary by species; CC50 > 116 µg/mL (on mammalian fibroblast cells). | [4] |

| Antioxidant | DPPH radical scavenging assay | Not explicitly quantified for pure this compound in the provided search results. | |

| Anti-inflammatory | Lipoxygenase inhibition | Not explicitly quantified for pure this compound in the provided search results. |

Key Mechanisms of Action

Anticancer Activity: Modulation of Cell Cycle and Apoptosis

This compound has been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 cells.[4] Its mechanism of action involves the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis.[4] This is achieved through the modulation of key regulatory proteins.

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis in MCF-7 Cells:

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

While the direct inhibition of the NF-κB pathway by this compound is not explicitly detailed in the provided search results, its anti-inflammatory properties, along with those of other ellagitannins, suggest a likely interaction with this critical inflammatory signaling cascade.

Generalized NF-κB Signaling Pathway:

Experimental Protocols

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Methodology:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anticancer Activity Assays

1. Cell Culture

-

Cell Line: Human breast adenocarcinoma MCF-7 cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Methodology:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Treat MCF-7 cells with this compound for a specific time.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with propidium iodide solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Experimental Workflow for Anticancer Activity Assessment:

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined chemical structure and known effects on key signaling pathways related to cancer and inflammation make it a compelling candidate for drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted properties of this intriguing ellagitannin.

References

- 1. researchgate.net [researchgate.net]

- 2. igbmc.fr [igbmc.fr]

- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 4. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Casuarinin: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway, Experimental Methodologies, and Regulatory Aspects

Introduction

Casuarinin, a prominent member of the ellagitannin family, has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Found in various plant species such as Casuarina and Stachyurus species, as well as in the pericarp of pomegranates, this complex hydrolyzable tannin presents a fascinating subject for biosynthesis research.[1] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the discovery of novel therapeutic agents.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the central precursor of hydrolyzable tannins, 1,2,3,4,6-pentagalloyl-β-D-glucose (PGG). The pathway proceeds through a series of oxidative reactions and structural rearrangements, culminating in the formation of the characteristic open-chain glucose core of this compound.[1][2]

Step 1: From Pentagalloylglucose to Tellimagrandin II

The initial committed step in the biosynthesis of this compound is the oxidative dehydrogenation of pentagalloylglucose (PGG) to form tellimagrandin II. This reaction is catalyzed by a laccase-type phenol oxidase, specifically a pentagalloylglucose:O₂ oxidoreductase.[3][4] This enzyme facilitates the intramolecular C-C coupling between two adjacent galloyl groups on the glucose core.

-

Enzyme: Pentagalloylglucose:O₂ oxidoreductase (a laccase)

-

Substrate: 1,2,3,4,6-pentagalloyl-β-D-glucose (PGG)

-

Product: Tellimagrandin II

-

Reaction Type: Oxidative dehydrogenation

Step 2: The Formation of Casuarictin

Tellimagrandin II is subsequently converted to casuarictin through another oxidative dehydrogenation event, where two additional galloyl groups are coupled.[3][5] While the involvement of an oxidase is presumed, the specific enzyme catalyzing this step has not yet been fully characterized.

-

Enzyme: Likely a laccase or a similar phenol oxidase (to be confirmed)

-

Substrate: Tellimagrandin II

-

Product: Casuarictin

-

Reaction Type: Oxidative dehydrogenation

Step 3: Conversion to Pedunculagin

The pathway continues with the conversion of casuarictin to pedunculagin. This step involves the loss of a gallate group from the casuarictin molecule.[5][6] The enzymatic basis for this degalloylation is an area of ongoing research, with some studies suggesting the involvement of carboxylesterases (CXEs).[7]

-

Enzyme: Potentially a carboxylesterase (to be confirmed)[7]

-

Substrate: Casuarictin

-

Product: Pedunculagin

-

Reaction Type: Degalloylation (hydrolysis)

Step 4: The Final Transformation to this compound

The final and most distinctive step in the biosynthesis of this compound is the opening of the pyranose ring of the glucose core in pedunculagin. This structural rearrangement leads to the formation of the C-glycosidic ellagitannin, this compound, along with other related compounds like casuariin and castalagin.[1] The precise enzymatic mechanism driving this ring-opening remains to be elucidated.

-

Enzyme: Unknown

-

Substrate: Pedunculagin

-

Product: this compound

-

Reaction Type: Glucose pyranose ring opening

Diagram of the this compound Biosynthesis Pathway

Quantitative Data

Quantitative data on the enzymology of the this compound biosynthetic pathway is limited. The most well-characterized enzyme is the laccase-type phenol oxidase from Tellima grandiflora that catalyzes the formation of tellimagrandin II from pentagalloylglucose.

| Enzyme | Substrate | Km (mM) | Vmax (pkat) | Optimal pH | Optimal Temp. (°C) | Plant Source | Reference |

| Pentagalloylglucose:O₂ oxidoreductase | Pentagalloylglucose | 0.11 | 33 | 5.0 | 45-50 | Tellima grandiflora | [4][8] |

Note: Data for other enzymes in the pathway are not currently available in the literature.

Experimental Protocols

This section outlines general methodologies for key experiments used in the study of this compound biosynthesis. These protocols are based on established techniques and can be adapted for specific research needs.

Laccase Activity Assay (Spectrophotometric)

This assay measures the activity of laccase enzymes, such as the one converting PGG to tellimagrandin II, by monitoring the oxidation of a chromogenic substrate.

Materials:

-

Enzyme extract or purified laccase

-

100 mM Phosphate-citrate buffer (pH 4.0-5.0)

-

2 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 900 µL of phosphate-citrate buffer and 50 µL of the enzyme sample.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the ABTS solution.

-

Immediately measure the increase in absorbance at 420 nm over time (e.g., every 30 seconds for 5 minutes).

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹).[1]

Diagram of Laccase Activity Assay Workflow

References

- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 2. 漆酶的酶学测定(EC 1.10.3.2) [sigmaaldrich.com]

- 3. Tellimagrandin II - Wikipedia [en.wikipedia.org]

- 4. Oxidation of pentagalloylglucose to the ellagitannin, tellimagrandin II, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and Purification of Laccases from Rice Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical and Biological Properties of Casuarinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a hydrolyzable tannin belonging to the class of ellagitannins, naturally occurring polyphenolic compounds found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and an exploration of the key signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 79786-01-9 | [1] |

| Molecular Formula | C₄₁H₂₈O₂₆ | [1] |

| Molecular Weight | 936.65 g/mol | [1] |

| Appearance | Powder | - |

| Melting Point | Not definitively reported in the literature. |

Solubility

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR assignments are critical for structural confirmation. While complete spectral data for this compound is not consistently reported across the literature, related studies on similar tannins provide expected chemical shift ranges.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Expected characteristic peaks include a broad band for O-H stretching (phenolic hydroxyls), C=O stretching (ester linkages), and C=C stretching (aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption maxima (λmax) characteristic of its polyphenolic structure. These absorptions are due to π → π* electronic transitions within the aromatic rings and carbonyl groups.

Stability

The stability of this compound under different conditions is a critical parameter for its handling, storage, and formulation. As an ellagitannin, its stability can be influenced by factors such as pH and temperature. Hydrolysis of the ester linkages can occur under acidic or basic conditions, and elevated temperatures can accelerate degradation.[2][3][4]

Biological Activities and Experimental Protocols

This compound exhibits a range of promising biological activities. This section details some of its key therapeutic properties and provides generalized protocols for their assessment.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[5][6]

Experimental Protocol: Induction of Apoptosis in MCF-7 Breast Cancer Cells [5][7]

This protocol outlines the general steps to assess the apoptosis-inducing effects of this compound on the MCF-7 human breast cancer cell line.

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for specific time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound, an MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining): Apoptosis is quantified using flow cytometry after staining the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, cells are fixed, stained with a fluorescent DNA-binding dye (e.g., PI), and analyzed by flow cytometry.

-

Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein expression levels of key apoptotic regulators (e.g., caspases, Bcl-2 family proteins) are analyzed by Western blotting.

Workflow for Assessing Anticancer Activity of this compound

Caption: Workflow for evaluating the anticancer properties of this compound.

Antioxidant Activity

This compound's polyphenolic structure, rich in hydroxyl groups, endows it with potent antioxidant properties, enabling it to scavenge free radicals effectively.

Experimental Protocol: DPPH Radical Scavenging Assay [8]

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: A series of dilutions of this compound are prepared in methanol. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction: A specific volume of each this compound dilution is mixed with the DPPH solution. The reaction is allowed to proceed in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.

Experimental Protocol: ABTS Radical Cation Scavenging Assay [9][10]

This assay provides another measure of antioxidant capacity.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with ethanol or a buffer to a specific absorbance at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, serial dilutions of this compound and a standard antioxidant are prepared.

-

Reaction: The this compound dilutions are reacted with the ABTS•+ solution.

-

Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

Workflow for Antioxidant Activity Assays

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[6]

Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages [11]

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Cell Viability Assay: A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without treatment.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In inflammatory conditions, stimuli like TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit TNF-α-induced NF-κB activation.[6]

Inhibition of NF-κB Signaling by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of several cascades, including the ERK, p38, and JNK pathways. This compound has been shown to diminish the phosphorylation of ERK1/2 and p38, which are crucial in oxidative stress-mediated neuronal cell death.[12]

Modulation of MAPK Signaling by this compound

References

- 1. This compound | 79786-01-9 | FC178845 | Biosynth [biosynth.com]

- 2. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 11. arigobio.com [arigobio.com]

- 12. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Casuarinin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a hydrolyzable tannin, a type of polyphenol, first isolated from the Australian native plant Casuarina stricta. It has since been identified in other plant species, including Terminalia arjuna and Psidium guajava. As a member of the ellagitannin family, this compound possesses a complex chemical structure that contributes to its significant biological activities. This technical guide provides an in-depth overview of the molecular characteristics, experimental protocols for its analysis, and its known interactions with key signaling pathways, designed for professionals in research and drug development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including dosage calculations and the preparation of stock solutions.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₁H₂₈O₂₆ | [1][2][3] |

| Molecular Weight | 936.6 g/mol | [1][2][3] |

| Appearance | Powder | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound is a key aspect of its biological function. The following are standard protocols for quantifying this activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test sample (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

Positive control (e.g., ascorbic acid, Trolox).

-

Solvent for blank.

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the this compound sample and the positive control.

-

In a microplate or cuvettes, add a defined volume of the sample or control to an equal volume of the DPPH working solution.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.

-

Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Test sample (this compound) and positive control (e.g., Trolox).

-

Phosphate-buffered saline (PBS) or ethanol for dilution.

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the this compound sample or standard to a larger volume of the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of absorbance.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay

This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

FRAP reagent: prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test sample (this compound) and a ferrous sulfate (FeSO₄) standard solution.

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound sample or standard to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 to 30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the FeSO₄ standard.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.

-

Cellular and Molecular Biology Protocols

1. Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB signaling pathway in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α, LPS) to activate the NF-κB pathway.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

-

SDS-PAGE and Electrotransfer:

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, phospho-IKKβ).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein counterparts.

-

2. Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is employed to quantify the mRNA expression of target genes, such as TNF-α and other pro-inflammatory cytokines, modulated by this compound.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound and/or an inflammatory stimulus as described for Western blotting.

-

Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, specific primers for the target gene (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.

-

Perform the PCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Signaling Pathway Interactions

This compound has been shown to modulate key inflammatory signaling pathways, primarily the NF-κB and TNF-α pathways.

Inhibition of the TNF-α-Induced NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the TNF-α-induced activation of the NF-κB pathway. Upon binding of TNF-α to its receptor (TNFR), a signaling cascade is initiated that typically leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKKβ, thereby preventing the degradation of IκBα and the nuclear translocation of p65.[4][5][6]

Caption: this compound's inhibition of the TNF-α/NF-κB pathway.

Logical Workflow for Investigating this compound's Anti-inflammatory Effects

The following diagram outlines a logical workflow for researchers investigating the anti-inflammatory properties of this compound, from initial screening to mechanistic studies.

Caption: Experimental workflow for this compound research.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This guide provides the foundational technical information required for researchers to design and execute robust experiments to further elucidate its mechanisms of action and explore its therapeutic potential. The detailed protocols and signaling pathway diagrams serve as a starting point for in-depth investigation into this multifaceted molecule.

References

- 1. journal.unisza.edu.my [journal.unisza.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosmarinic acid as a downstream inhibitor of IKK-beta in TNF-alpha-induced upregulation of CCL11 and CCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of NF-kappaB signaling by KEAP1 regulation of IKKbeta activity through autophagic degradation and inhibition of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Casuarinin: A Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, first isolated from the bark of Terminalia arjuna. It is also found in other plant species, including Plinia cauliflora (Jabuticaba) and Backhousia citriodora (Lemon Myrtle).[1][2][3] As a member of the ellagitannin class, this compound is recognized for a range of potent biological activities, which are primarily attributed to its complex phenolic structure. This document provides an in-depth technical guide to the core biological activities of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways and workflows.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects, particularly against human breast adenocarcinoma (MCF-7) cells.[1][4] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis.[1][5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

In MCF-7 cells, this compound exposure leads to a blockage of cell cycle progression at the G0/G1 phase.[1][4] This cytostatic effect is linked to the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, this compound induces programmed cell death (apoptosis) through the enhancement of the Fas/APO-1 receptor and its ligands, both the membrane-bound (mFasL) and soluble (sFasL) forms.[1][4] This suggests that the activation of the Fas/FasL apoptotic system is a key component of this compound's anticancer activity.[1]

Caption: Anticancer signaling pathway of this compound in MCF-7 cells.

Experimental Protocols

Cell Proliferation Assay (XTT Method)

-

Cell Seeding: Plate MCF-7 cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Expose the cells to various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, then diluted in media) for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Reagent Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron-coupling agent (e.g., phenazine methosulfate), to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours. Metabolically active cells will reduce the XTT tetrazolium salt to a soluble formazan dye.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Antiviral Activity

This compound exhibits potent antiviral properties, notably against herpes simplex virus type 2 (HSV-2).[6] Its mechanism involves interference with multiple stages of the viral infection cycle.

Quantitative Data: Anti-HSV-2 Activity

| Assay Type | Parameter | Value (µM) | Selectivity Index (SI) |

| XTT Assay | IC50 | 3.6 ± 0.9 | 25 |

| Plaque Reduction Assay | IC50 | 1.5 ± 0.2 | 59 |

| Cytotoxicity (Vero cells) | CC50 | 89 ± 1 | N/A |

| Data sourced from Cheng et al., 2002.[6] |

Mechanism of Action

The anti-HSV-2 activity of this compound is multifaceted:

-

Virucidal Effect: At a concentration of 25 µM, this compound can directly inactivate viral particles, reducing viral titers by up to 100,000-fold.[6]

-

Attachment Inhibition: It prevents the initial attachment of HSV-2 virions to the surface of host cells.[6]

-

Penetration Inhibition: Following attachment, it also inhibits the penetration of the virus into the host cell.[6]

-

Post-Infection Inhibition: The compound remains effective even when added up to 12 hours after the initial infection, indicating it also disrupts late-stage events in the viral replication cycle.[6]

Caption: Multi-target antiviral mechanism of this compound against HSV-2.

Experimental Protocols

Plaque Reduction Assay

-

Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known titer of HSV-2 (e.g., 100 plaque-forming units) in the presence of varying concentrations of this compound for 1-2 hours at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose) to restrict viral spread to adjacent cells. The overlay medium should also contain the respective concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C until viral plaques (localized areas of cell death) are visible.

-

Staining: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize the plaques.

-

Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Antifungal Activity

This compound has been identified as a key antifungal component in extracts from Plinia cauliflora leaves, showing activity against several Candida species.[2]

Quantitative Data: Anti-Candida Activity

| Fungal Strain | Parameter | Value (µg/mL) |

| C. albicans | MIC | >580 |

| C. parapsilosis | MIC | >580 |

| C. tropicalis | MIC | 145 |

| C. krusei | MIC | 36.25 |

| Fibroblast Cells | CC50 | >116 |

| Data sourced from RINALDI et al., 2017.[2] |

Mechanism of Action

The primary target of this compound's antifungal activity appears to be the fungal cell wall. Ultrastructural analysis of treated C. albicans cells revealed significant architectural changes, including a denser mannan outer layer and reduced cell wall porosity.[2] This suggests that this compound disrupts the integrity and function of the cell wall, compromising the yeast's viability.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microplate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Prepare a standardized inoculum of the target Candida strain and add it to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Controls: Include a positive control (fungus without this compound) and a negative control (medium only).

-

Incubation: Incubate the microplate at 35°C for 24-48 hours.

-

Reading: Determine the MIC visually as the lowest concentration of this compound that causes a complete inhibition of fungal growth. This can be confirmed by measuring absorbance with a microplate reader.

Anti-inflammatory and Enzyme Inhibitory Activity

This compound demonstrates anti-inflammatory potential through the direct inhibition of key enzymes involved in the inflammatory cascade.

Mechanism: Inhibition of Secretory Phospholipase A2 (sPLA2)

This compound isolated from white mangrove (Laguncularia racemosa) has been shown to inhibit the enzymatic and pharmacological activity of sPLA2 from rattlesnake venom.[7] The mechanism involves the formation of a stable, non-covalent complex between this compound and the sPLA2 enzyme.[7] This binding event alters the enzyme's structure and blocks its catalytic activity, thereby neutralizing its edematogenic and myonecrotic effects.[7]

Caption: Inhibition of sPLA2 by this compound complex formation.

Antioxidant Activity

As an ellagitannin, this compound possesses inherent antioxidant properties, which are fundamental to many of its other biological effects.[3][8] These compounds are effective free radical scavengers.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The solution should have a deep violet color.

-

Reaction Mixture: Add various concentrations of this compound to the DPPH solution. Include a control with methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The scavenging of the DPPH radical by this compound results in a color change from violet to yellow.

-

Calculation: Calculate the percentage of radical scavenging activity. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.[9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Reagent Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add various concentrations of this compound to the diluted ABTS•+ solution.

-

Measurement: Record the absorbance at 734 nm after a set time (e.g., 6 minutes).

-

Calculation: Determine the percentage of inhibition of absorbance and calculate the IC50 value, similar to the DPPH assay.[9][10]

References

- 1. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Inhibitory Potential of Casuarictin, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Enhancing the antioxidant properties of functional herbal beverages using Ultrasonic-Assisted extraction: Optimized formulation and synergistic combinations of taurine and vit. C - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Casuarinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a hydrolyzable tannin found in various medicinal plants, has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, compiling quantitative data from various studies, detailing experimental protocols for assessing its antioxidant efficacy, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant activities are therefore of great interest as potential therapeutic agents. This compound, an ellagitannin, has emerged as a promising candidate due to its demonstrated ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This guide delves into the core antioxidant properties of this compound, presenting a consolidation of current scientific knowledge.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated through various in vitro assays. While specific data for purified this compound is limited in the available literature, studies on extracts from plants known to contain this compound, such as Terminalia arjuna and Casuarina equisetifolia, provide valuable insights into its potential efficacy. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Antioxidant Activity of Terminalia arjuna Bark Extracts (a Source of this compound)

| Assay | Extractant | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanol | 6.34 | [1] |

| DPPH Radical Scavenging | Ethanol | 7.76 | [1] |

| DPPH Radical Scavenging | Petroleum Ether | 25.63 | [1] |

| Hydrogen Peroxide Scavenging | Methanol | 14.436 | [1] |

| Nitric Oxide Scavenging | Methanol | 25.184 | [1] |

Table 2: In Vitro Antioxidant Activity of Casuarina equisetifolia Fruit and Root Extracts

| Plant Part | Assay | Extractant | IC50 Value (µg/mL) | Reference |

| Fruit | Nitric Oxide Scavenging | Methanol | 30.27 ± 2.43 | [2][3] |

| Fruit | Reducing Power | Methanol | 158.45 ± 7.15 | [2][3] |

| Root | DPPH Radical Scavenging | Methanol | 52.74 ± 0.65 | [4] |

| Root | Hydrogen Peroxide Scavenging | Methanol | 64.94 ± 0.24 | [4] |

| Root | Reducing Power | Methanol | 51.79 ± 0.26 | [4] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.

Direct Free Radical Scavenging

As a phenolic compound, this compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the chain reactions of oxidation. This direct scavenging activity is a key contributor to its antioxidant properties.

Modulation of Cellular Signaling Pathways

3.2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is known to activate MAPK signaling pathways, which can lead to cellular damage and apoptosis. This compound has been shown to inhibit the phosphorylation of key kinases in this pathway, specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, in response to glutamate-induced oxidative stress in HT22 murine hippocampal neuronal cells.[5] This inhibitory action suggests a neuroprotective role for this compound by mitigating oxidative stress-mediated neuronal cell death.

Caption: this compound's inhibition of the MAPK signaling pathway.

3.2.2. Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.[6][7][8] Upon activation by oxidative stimuli, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for a variety of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While direct evidence for this compound activating this pathway is still emerging, its structural similarity to other polyphenols that are known Nrf2 activators suggests this as a plausible mechanism of action.

Caption: Postulated activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant properties of this compound and related plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test sample (this compound or plant extract) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent for blank.

-

-

Procedure:

-

Prepare a series of dilutions of the test sample and positive control.

-

Add a fixed volume of the DPPH solution to a cuvette or microplate well.

-

Add a small volume of the test sample, positive control, or blank to the DPPH solution.

-

Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Test sample dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., Trolox, Ascorbic acid).

-

Solvent for blank.

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample, positive control, or blank to a fixed volume of the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9]

-

Materials:

-

Human hepatocarcinoma (HepG2) cells.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or hydrogen peroxide (H2O2) as a peroxyl radical generator.

-

Test sample and positive control (e.g., Quercetin).

-

-

Procedure:

-

Seed HepG2 cells in a 96-well microplate and allow them to attach overnight.

-

Treat the cells with the test sample or control along with DCFH-DA for a specified period (e.g., 1 hour).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add the peroxyl radical generator (ABAP or H2O2) to induce oxidative stress.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time.

-

-

Calculation: The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Antioxidant Enzyme Activity Assays

The effect of this compound on the activity of key antioxidant enzymes can be determined using commercially available assay kits or standard spectrophotometric methods.

-

Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The higher the SOD activity in the sample, the lower the rate of chromogen reduction.[10][11][12][13][14]

-

Catalase (CAT) Activity Assay: CAT activity is often measured by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm. Alternatively, colorimetric methods involving the reaction of residual H2O2 with a chromogenic substrate can be used.[15][16][17][18][19]

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly determined by a coupled assay where the oxidation of NADPH to NADP+ by glutathione reductase is monitored at 340 nm. The rate of NADPH disappearance is proportional to the GPx activity.[20][21][22][23][24]

Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS) Assay

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[25][26][27][28]

-

Reagents:

-

Thiobarbituric acid (TBA) solution.

-

Trichloroacetic acid (TCA) solution.

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

MDA standard.

-

-

Procedure:

-

Homogenize the tissue or cell sample.

-

Add the TBA/TCA reagent and BHT to the homogenate.

-

Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

-

Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

This compound exhibits significant antioxidant properties through both direct free radical scavenging and the modulation of cellular signaling pathways, particularly the MAPK pathway. While quantitative data for pure this compound is still being established, studies on extracts rich in this compound demonstrate its potent antioxidant potential. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antioxidant efficacy. Further research is warranted to fully elucidate the direct interaction of this compound with the Nrf2-ARE pathway and to translate these promising in vitro findings into in vivo models for the development of novel antioxidant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. A simplified assay method of superoxide dismutase activity for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. mmpc.org [mmpc.org]

- 20. researchgate.net [researchgate.net]

- 21. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cohesionbio.com [cohesionbio.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. nwlifescience.com [nwlifescience.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 27. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 28. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

Casuarinin: A Technical Guide to its Anticancer and Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Casuarinin, a hydrolyzable tannin primarily isolated from the bark of Terminalia arjuna, has demonstrated significant antiproliferative activity in various cancer models.[1] This technical guide synthesizes the current understanding of its anticancer and antitumor potential, focusing on its molecular mechanisms, including the induction of apoptosis and cell cycle arrest. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core signaling pathways and workflows. The evidence suggests this compound operates through a p53-independent mechanism to induce p21/WAF1 and activates the Fas/Fas ligand-mediated apoptotic pathway, marking it as a promising candidate for further investigation in oncology drug development.

Core Mechanisms of Action

This compound exerts its anticancer effects primarily through two synergistic mechanisms: induction of programmed cell death (apoptosis) and halting the cell division cycle. These actions are orchestrated by modulating specific molecular signaling pathways within cancer cells.

Induction of Apoptosis via Fas/FasL Pathway

This compound is a potent inducer of apoptosis, primarily through the activation of the extrinsic or death receptor-mediated pathway.[2] In human breast adenocarcinoma (MCF-7) cells, treatment with this compound leads to a significant enhancement of the Fas/APO-1 death receptor and its two ligands: membrane-bound Fas ligand (mFasL) and soluble Fas ligand (sFasL).[1][3] This engagement of the Fas receptor by its ligand initiates a downstream signaling cascade that culminates in apoptosis. The critical role of this pathway is underscored by findings that the apoptotic effect of this compound is diminished in MCF-7 cells treated with a caspase-8 inhibitor.[2]

Cell Cycle Arrest at G0/G1 Phase

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.[1] This blockade is attributed to the increased expression of the p21/WAF1 protein, a well-known cyclin-dependent kinase inhibitor.[2] Studies on MCF-7 cells show that this compound treatment leads to a dose-dependent increase in p21/WAF1 protein levels, which becomes apparent as early as 6 hours post-treatment and reaches its maximum at 24 hours.[2] Notably, this induction of p21/WAF1 occurs without any significant changes in the expression of the p53 tumor suppressor protein, indicating that this compound mediates cell cycle arrest through a p53-independent pathway.[2]

Quantitative Data on In Vitro Antitumor Activity

The antiproliferative effects of this compound have been quantified primarily in human breast adenocarcinoma MCF-7 cells. The data highlights a dose-dependent increase in apoptosis.

| Cell Line | Compound | Concentration | Duration | Effect | Reference |

| MCF-7 | This compound | 5 µM | 48 h | 3.64-fold increase in apoptosis | [2] |

| MCF-7 | This compound | 10 µM | 48 h | 6.79-fold increase in apoptosis | [2] |

| MCF-7 | This compound | 0.5 - 10 µM | 48 h | More pronounced apoptosis induction compared to 5-Fluorouracil (5-Fu) | [2] |

| A549 | This compound | Not specified | Not specified | Blocks cell-cycle progression in the G0/G1 phase | [4] |

Note: Specific IC50 values for this compound across a broad panel of cancer cell lines are not extensively reported in the cited literature, which focuses on mechanistic studies at defined concentrations.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the anticancer potential of this compound in vitro.

Cell Proliferation and Viability Assay

This protocol is used to determine the inhibitory effect of this compound on cancer cell growth.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well microtiter plates at a density of 1 x 10⁶ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10 µM) or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48 hours).

-

MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and plates are incubated to allow for the formation of formazan crystals.

-

Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader to determine cell viability relative to the control.

Quantification of Apoptosis (Nucleosome ELISA)

This immunoassay quantitatively measures the hallmark of apoptosis: the formation of cytoplasmic histone-associated DNA fragments.

-

Cell Culture and Treatment: MCF-7 cells are cultured in 96-well plates (1 x 10⁶ per well) and treated with this compound (e.g., 5 and 10 µM) for various time points (e.g., 6, 12, 24, 48 h).[2]

-

Cell Lysis: After treatment, the cells are lysed according to the manufacturer's protocol (e.g., Nucleosome ELISA kit).

-

ELISA Procedure: The cell lysate is placed into microtiter plates coated with anti-histone antibodies. A second anti-DNA antibody conjugated to peroxidase is added, which binds to the DNA component of the nucleosomes.

-

Detection: A colorimetric substrate is added, and the absorbance is measured. The amount of color development is directly proportional to the amount of fragmented DNA, indicating the level of apoptosis.[2]

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting & Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed to generate a histogram, quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Therapeutic Potential

The demonstrated mechanisms of this compound suggest several avenues for future research and development.

-

Combination Therapy: Natural compounds that induce apoptosis or cell cycle arrest can often sensitize cancer cells to conventional chemotherapeutic agents.[4][5] Future studies should explore the synergistic effects of this compound in combination with standard-of-care drugs for breast and other cancers. This approach could potentially lower the required dosage of cytotoxic drugs, thereby reducing side effects.[6]

-

Broader Cancer Types: While the most detailed research is on breast cancer, preliminary findings indicate effects on lung cancer cells (A549).[4] A systematic evaluation of this compound's efficacy across a wider panel of human cancer cell lines is warranted.

-

In Vivo Studies: The majority of the current data is from in vitro models. To validate its therapeutic potential, comprehensive in vivo studies using animal xenograft models are essential to assess antitumor efficacy, pharmacokinetics, and safety profiles.[7]

-

Anti-Metastatic Potential: Related polyphenols have been shown to possess anti-metastatic properties.[8] Investigating whether this compound can inhibit cancer cell migration and invasion would add another significant dimension to its anticancer profile.

References

- 1. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. mdpi.com [mdpi.com]

- 5. Capsaicinoids enhance chemosensitivity to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial and Antiviral Potential of Casuarinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a C-glycosidic ellagitannin found in various medicinal plants, has demonstrated significant promise as a bioactive compound with potent antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against a range of pathogens. It consolidates quantitative data from in vitro studies, details the experimental methodologies employed, and elucidates the molecular mechanisms of action, including the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, microbiology, and drug development who are exploring the therapeutic potential of natural compounds.

Introduction

The emergence of multidrug-resistant pathogens and novel viral threats necessitates the discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, represent a rich source of lead compounds for drug discovery. This compound, a hydrolyzable tannin, has garnered considerable attention for its broad-spectrum biological activities. This guide focuses specifically on its demonstrated antimicrobial and antiviral activities, presenting a technical deep-dive into its mechanism of action and therapeutic potential.

Antiviral Activity of this compound

This compound has shown notable efficacy against enveloped viruses, particularly Herpes Simplex Virus Type 2 (HSV-2).

Quantitative Antiviral Data

The antiviral activity of this compound against HSV-2 has been quantified using various in vitro assays, with the following key metrics reported:

| Parameter | Assay | Value (µM) | Reference |

| IC₅₀ | XTT Assay | 3.6 ± 0.9 | [1][2] |

| IC₅₀ | Plaque Reduction Assay | 1.5 ± 0.2 | [1][2] |

| CC₅₀ | XTT Assay | 89 ± 1 | [1][2] |

| Selectivity Index (SI) | XTT Assay | 25 | [1][2] |

| Selectivity Index (SI) | Plaque Reduction Assay | 59 | [1][2] |

-

IC₅₀ (50% Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral cytopathic effect or plaque formation.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that results in a 50% reduction in cell viability.

-

SI (Selectivity Index): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.

Mechanism of Antiviral Action

Studies have elucidated a multi-pronged mechanism of action for this compound against HSV-2:

-

Inhibition of Viral Attachment and Penetration: this compound has been shown to prevent the initial stages of viral infection by interfering with the attachment of HSV-2 to host cells and inhibiting its subsequent penetration into the cells.[1][2]

-

Virucidal Activity: this compound exhibits direct virucidal effects, meaning it can inactivate viral particles before they infect a host cell. At a concentration of 25 µM, it has been observed to reduce viral titers by up to 100,000-fold.[1][2]

-

Inhibition of Late-Stage Events: Evidence also suggests that this compound can disrupt later events in the viral replication cycle, even when added up to 12 hours after initial infection.[1][2]

Antiviral Mechanisms of this compound against HSV-2.

Antimicrobial Activity of this compound

This compound has also demonstrated activity against fungal and, to a lesser extent, bacterial pathogens.

Quantitative Antifungal Data

The minimum inhibitory concentrations (MIC) of this compound have been determined for several Candida species:

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans (ATCC) | 290 | [3] |

| Candida albicans (SC5314) | 580 | [3] |

| Candida krusei | 72.5 | [3] |

| Candida parapsilosis | 580 | [3] |

| Candida tropicalis | 145 | [3] |

Quantitative Antibacterial Data

Specific Minimum Inhibitory Concentration (MIC) data for pure this compound against a broad range of bacterial species is limited in the currently available literature. However, one study indicated that a 0.5 mM concentration of this compound showed efficient inhibition against Staphylococcus aureus by slowing its growth.[4] Further research is required to establish definitive MIC values for this compound against various bacterial strains.

Mechanism of Antimicrobial Action

The primary proposed mechanism for the antifungal activity of this compound involves disruption of the fungal cell wall. This is supported by studies showing that the presence of an osmotic support, such as sorbitol, can alleviate the inhibitory effects of this compound, suggesting that it targets cell wall integrity.[3]

Modulation of Host Signaling Pathways

Beyond its direct effects on pathogens, this compound has been shown to modulate host cellular signaling pathways, which may contribute to its overall therapeutic effects, particularly its anti-inflammatory properties that can be relevant in the context of infections.

-

Inhibition of NF-κB Pathway: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

-